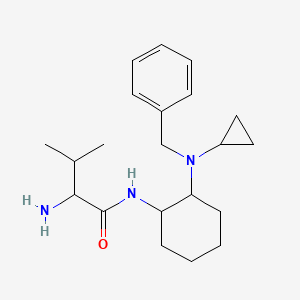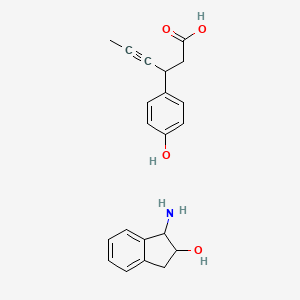
(1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of an indane structure with an amino group and a hydroxyphenyl-hexynoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the indane structure: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under specific conditions.
Attachment of the hydroxyphenyl-hexynoic acid moiety: This step may involve coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can be studied for its potential effects on cellular processes. Its structural features may interact with biological molecules, providing insights into enzyme activity and protein interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like neuropharmacology or oncology.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid involves its interaction with specific molecular targets. These interactions can affect various pathways, such as:
Enzyme inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, influencing signal transduction pathways.
Gene expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
(1S,2R)-1-aminoindan-2-ol: Shares the indane structure and amino group but lacks the hydroxyphenyl-hexynoic acid moiety.
(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid: Contains the hydroxyphenyl-hexynoic acid moiety but lacks the indane structure and amino group.
Uniqueness
The uniqueness of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid lies in its combined structural features, which provide a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.
属性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
1-amino-2,3-dihydro-1H-inden-2-ol;3-(4-hydroxyphenyl)hex-4-ynoic acid |
InChI |
InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2 |
InChI 键 |
KHAXDCFJMFVXFG-UHFFFAOYSA-N |
规范 SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
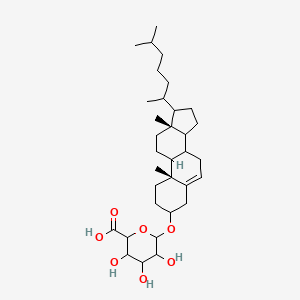

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
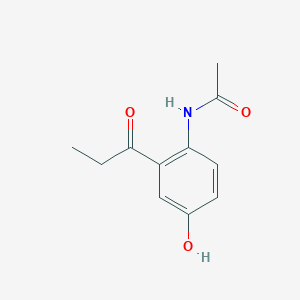
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
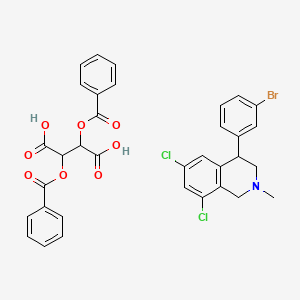
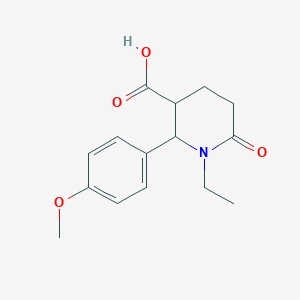
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
